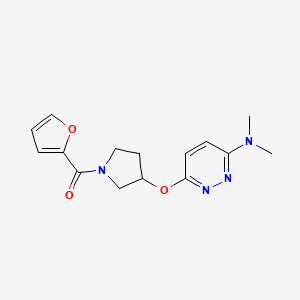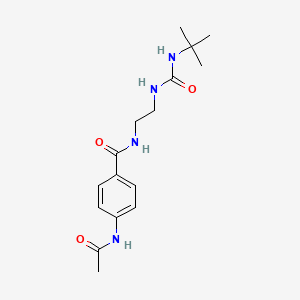
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21FN4O3 and its molecular weight is 348.378. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Process Development and Antifungal Applications
Research by Butters et al. (2001) focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, demonstrating the importance of diastereocontrol in the reaction process for antifungal drug development (Butters et al., 2001).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, highlighting the potential of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).
Chemical Characterization and Synthesis of Diheteroaryl Derivatives
Mabkhot et al. (2011) explored the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, contributing to the chemical knowledge base of compounds with potential for various applications (Mabkhot et al., 2011).
Exploration of Novel Therapeutic Agents
Research into pyrazolopyrimidines derivatives by Rahmouni et al. (2016) for anticancer and anti-5-lipoxygenase agents showcases the application of similar compounds in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-4-14-16(18)17(20-9-19-14)24-12-5-6-22(8-12)15(23)7-13-10(2)21-25-11(13)3/h9,12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKAEJQVRQNIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=C(ON=C3C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2393600.png)
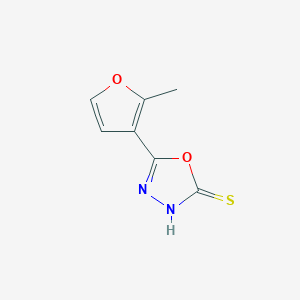
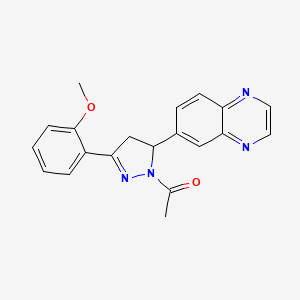
![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)

![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)
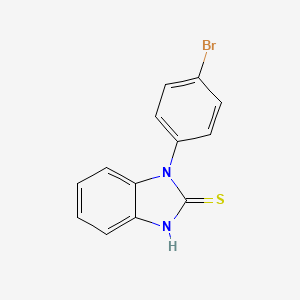
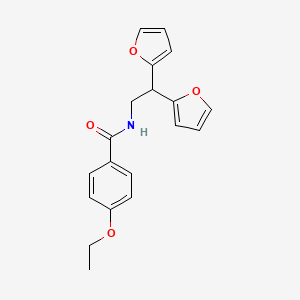

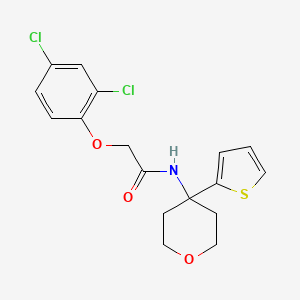
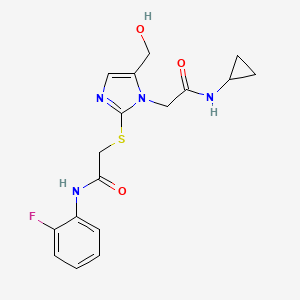
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)
